molecular formula C14H20N2O2 B1403273 Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate CAS No. 885271-40-9

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate

Cat. No. B1403273
M. Wt: 248.32 g/mol
InChI Key: OGYVTVAVBOUPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate is 1S/C15H22N2O2/c1-10(16)11-5-6-12-8-17(9-13(12)7-11)14(18)19-15(2,3)4/h5-7,10H,8-9,16H2,1-4H3 .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate is 262.35 . It is recommended to be stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate is involved in various chemical synthesis and transformation processes. For instance, it is used in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, which is a significant process in organic synthesis (Padwa, Brodney, & Lynch, 2003). Additionally, this compound plays a role in the palladium-catalyzed intramolecular α-arylation of α-amino acid esters, a process vital for synthesizing a variety of isoindolines and tetrahydroisoquinoline carboxylic acid esters (Gaertzen & Buchwald, 2002).

Catalytic and Enzymatic Activities

The compound is used in studies involving catalytic activities. For instance, a manganese(II) isoindoline complex exhibited catechol oxidase and phenoxazinone synthase activity (Kaizer et al., 2008). Such activities are essential for understanding enzymatic processes and developing catalysts in organic chemistry.

Novel Synthetic Applications

There are innovative applications of this compound in the synthesis of new molecules. For example, it has been used in the synthesis of unnatural amino acid derivatives through click chemistry, which led to the creation of triazolylalanine analogues (Patil & Luzzio, 2017). This process is crucial for the development of new pharmaceuticals and materials.

Pharmaceutical Research

In pharmaceutical research, tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate derivatives have been used in the synthesis of antifolates inhibiting thymidylate synthase (Pawełczak et al., 1989). This research contributes to the development of new drugs for treating diseases like cancer.

Structural Analysis and Crystallography

The compound also finds application in structural analysis and crystallography. For instance, its derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized and characterized using X-ray diffraction analysis, which is vital for understanding the molecular structure of new compounds (Moriguchi et al., 2014).

Safety And Hazards

The safety information for Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate includes several hazard statements: H303, H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYVTVAVBOUPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate

CAS RN

885271-40-9
Record name tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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